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Compound of Interest

Compound Name:
3-(2-Methoxy-4-

propylphenoxy)azetidine

Cat. No.: B1395377 Get Quote

Disclaimer: No direct experimental data for "3-(2-Methoxy-4-propylphenoxy)azetidine" is

publicly available. This document synthesizes information from studies on structurally related

azetidine and phenoxy-containing compounds to extrapolate potential therapeutic targets and

research directions. The information presented herein is for research and informational

purposes only and should be considered speculative in the absence of direct experimental

validation for the specified compound.

Introduction
The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered

significant interest in medicinal chemistry due to its presence in a wide array of biologically

active compounds.[1] Its unique conformational properties and ability to serve as a versatile

scaffold have led to the exploration of azetidine derivatives for various therapeutic applications,

including oncology, infectious diseases, and central nervous system disorders.[1][2] The

phenoxy moiety is also recognized as a "privileged" structure in drug discovery, known to

participate in key interactions with biological targets.[3] The compound "3-(2-Methoxy-4-
propylphenoxy)azetidine" combines these two pharmacologically relevant motifs, suggesting

a potential for interesting biological activities. This guide explores potential therapeutic targets

based on the pharmacology of similar chemical structures.
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Based on the activities of related azetidine derivatives, "3-(2-Methoxy-4-
propylphenoxy)azetidine" could potentially target a range of proteins and pathways.

Central Nervous System (CNS) Targets
Azetidine derivatives have been extensively investigated for their effects on the CNS.

GABA Transporters (GAT-1 and GAT-3): Certain azetidine derivatives act as GABA uptake

inhibitors.[4] Inhibition of these transporters increases the concentration of GABA in the

synaptic cleft, leading to enhanced inhibitory neurotransmission. This mechanism is relevant

for the treatment of epilepsy, anxiety, and other neurological disorders.

Vesicular Monoamine Transporter 2 (VMAT2): Analogs of lobelane containing an azetidine

ring have been shown to be potent inhibitors of VMAT2.[5] VMAT2 is responsible for

packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) into

synaptic vesicles. Its inhibition can modulate dopaminergic signaling and is a potential

strategy for treating substance abuse, such as methamphetamine addiction.[5]

Oncology
The azetidine scaffold is present in several classes of anticancer agents.

Polymerase Theta (Polθ): Recently, 3-hydroxymethyl-azetidine derivatives have been

identified as potent inhibitors of DNA polymerase Theta (Polθ).[6] Polθ is a key enzyme in a

specific DNA repair pathway, and its inhibition is a promising synthetic lethal strategy for

treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA

mutations.[6]

Signal Transducer and Activator of Transcription 3 (STAT3): Certain azetidine-based

compounds have been shown to irreversibly inhibit the activation of STAT3, a transcription

factor that is constitutively active in many cancers and promotes tumor cell proliferation,

survival, and metastasis.[7]

Tubulin: Azetidin-2-one derivatives with a 1-(3,5-dimethoxyphenyl) substitution have

demonstrated potent antiproliferative activity by binding to the colchicine site of tubulin,

thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[8]
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Infectious Diseases
Azetidine-containing compounds have a long history in the fight against infectious diseases.

Antibacterial and Antifungal Agents: The azetidine ring is a core component of β-lactam

antibiotics.[9] Furthermore, various other azetidine derivatives have shown broad-spectrum

antibacterial and antifungal activities.[1]

Antiviral Agents: Some N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have

exhibited antiviral activity against a range of DNA and RNA viruses, including human

coronavirus.[9]

Hypothetical Signaling Pathway Involvement
Given the potential targets, "3-(2-Methoxy-4-propylphenoxy)azetidine" could modulate

several key signaling pathways. The following diagram illustrates a hypothetical involvement in

the STAT3 signaling pathway, a potential target for cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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